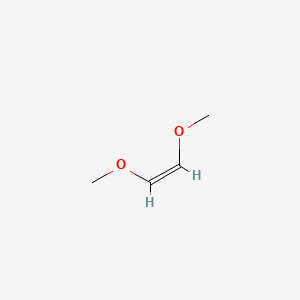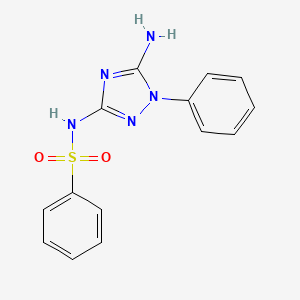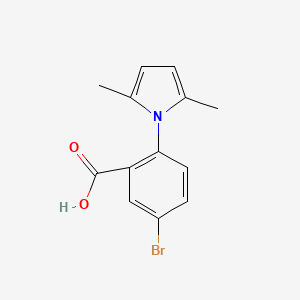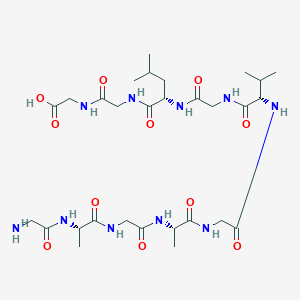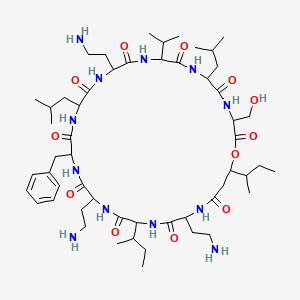
Permetin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Permetin A is a cyclic acyl peptide antibiotic produced by the bacterium Bacillus circulans. It belongs to the polypeptin family of antibiotics and has been identified for its broad-spectrum antimicrobial activity. The structure of this compound is characterized by a cyclic peptide backbone, which contributes to its stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Permetin A is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Bacillus circulans. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is secreted into the culture medium. The compound is then isolated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Permetin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the peptide bonds or other functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its antimicrobial properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of antimicrobial activity .
Scientific Research Applications
Permetin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal pathogens.
Medicine: Explored as a potential therapeutic agent for treating infections caused by drug-resistant bacteria.
Industry: Utilized in the development of new antimicrobial agents and biocontrol agents for agricultural applications
Mechanism of Action
Permetin A exerts its antimicrobial effects by disrupting the cell membrane integrity of bacteria. It binds to the bacterial cell membrane and forms pores, leading to leakage of cellular contents and cell death. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and cell lysis .
Comparison with Similar Compounds
Similar Compounds
Polypeptin A: Similar in structure to Permetin A but contains L-Thr instead of L-Ser at position 9.
Pelgipeptin D: Differs from this compound in the fatty acid moiety.
BMY-28160: Another member of the polypeptin-permetin family with closely related structure
Uniqueness
This compound is unique due to its specific amino acid composition and cyclic structure, which contribute to its stability and broad-spectrum antimicrobial activity.
Properties
CAS No. |
71888-70-5 |
|---|---|
Molecular Formula |
C54H92N12O12 |
Molecular Weight |
1101.4 g/mol |
IUPAC Name |
12,21,27-tris(2-aminoethyl)-18-benzyl-24,31-di(butan-2-yl)-3-(hydroxymethyl)-6,15-bis(2-methylpropyl)-9-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacontane-2,5,8,11,14,17,20,23,26,29-decone |
InChI |
InChI=1S/C54H92N12O12/c1-11-32(9)42-27-43(68)58-35(18-21-55)47(70)66-45(33(10)12-2)53(76)60-36(19-22-56)46(69)62-40(26-34-16-14-13-15-17-34)51(74)61-38(24-29(3)4)49(72)59-37(20-23-57)48(71)65-44(31(7)8)52(75)63-39(25-30(5)6)50(73)64-41(28-67)54(77)78-42/h13-17,29-33,35-42,44-45,67H,11-12,18-28,55-57H2,1-10H3,(H,58,68)(H,59,72)(H,60,76)(H,61,74)(H,62,69)(H,63,75)(H,64,73)(H,65,71)(H,66,70) |
InChI Key |
NPQJTPHMCZYCNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CO)CC(C)C)C(C)C)CCN)CC(C)C)CC2=CC=CC=C2)CCN)C(C)CC)CCN |
melting_point |
210 - 220 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


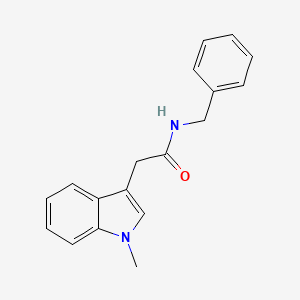
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
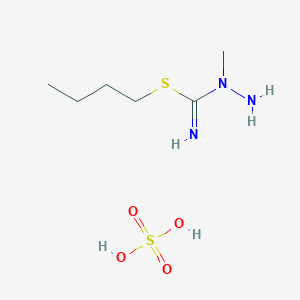
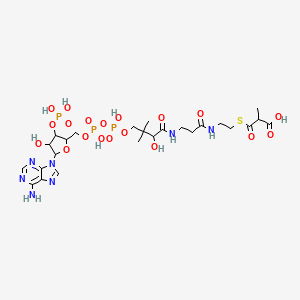
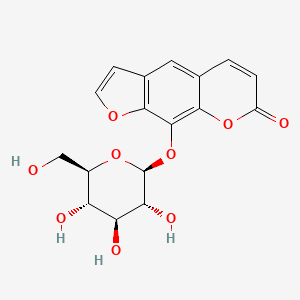
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)

